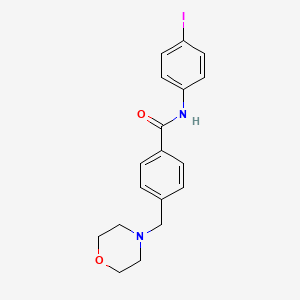

N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide, also known as IMPY, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been found to exhibit potent binding affinity towards the sigma-2 receptor. This receptor is known to play a crucial role in various physiological and pathological processes, including cancer, neurodegenerative disorders, and inflammation.

科学研究应用

Anti-Tumor Therapy

HIF-1 inhibitors, including HIF-1 inhibitor-4, have been extensively studied for their potential in anti-tumor therapy . They work by inhibiting the transcriptional activity of HIF-1α or inhibiting the upstream signaling pathway of HIF-1α . This can help to suppress tumor growth and metastasis .

Treatment of Vascular Diseases

The role of HIF-1 in vascular diseases has been a subject of research. By inhibiting HIF-1, it may be possible to treat certain vascular diseases .

Diabetes Management

HIF-1 inhibitors have been suggested as potential therapeutic agents for diabetes . They could help regulate glucose metabolism and insulin sensitivity .

Treatment of Ischemic Diseases

Ischemic diseases occur when there is a lack of blood supply to a tissue or organ. HIF-1 inhibitors can potentially be used to treat these diseases by regulating the body’s response to hypoxia .

Leukemia Treatment

HIF-1 inhibitors have been studied for their potential in treating leukemia . By inhibiting HIF-1, it may be possible to suppress the growth of leukemia cells .

Drug Development

HIF-1 inhibitors, including HIF-1 inhibitor-4, are being used in drug development for various diseases . They have the potential to become a new class of drugs for the treatment of diseases such as tumors, leukemia, diabetes, and ischemic diseases .

作用机制

Target of Action

The primary target of HIF-1 inhibitor-4 is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a transcriptional activator that intervenes in versatile reactions to hypoxia . It is widely distributed in human cells and can form different signaling pathways with various upstream and downstream proteins . It mediates hypoxia signals, regulates cells to produce a series of compensatory responses to hypoxia, and plays an important role in the physiological and pathological processes of the body .

Mode of Action

HIF-1 inhibitor-4 works by inhibiting the transcriptional activity of HIF-1 or inhibiting the upstream signaling pathway of HIF-1 . It reduces HIF-1α protein levels without affecting mRNA levels . Under normoxic conditions, HIF-1α is hydroxylated at a conserved residue (Proline 564), a process mediated by prolyl-4-hydroxylases (PHDs) and factor inhibiting HIF-1 (FIH-1) enzymes . PHD hydroxylation promotes HIF-1α protein destabilization, whereas FIH-1 hydroxylation inhibits transcriptional activity by preventing interaction with CBP/p300 .

Biochemical Pathways

HIF-1 plays a crucial role in the metabolic reprogramming of cancer cells, a process known as the "Warburg effect" . This involves a switch from oxidative phosphorylation (OXPHOS) in the mitochondria to aerobic glycolysis even in the presence of oxygen . HIF-1 orchestrates angiogenesis, erythropoiesis, glycolysis regulation, glucose transport, and acidosis regulators, hence altering crucial Warburg effect activities .

Result of Action

The inhibition of HIF-1 by HIF-1 inhibitor-4 can lead to a decrease in HIF-1α and VEGF expression . This can result in the prevention of tumor metastasis . By targeting HIF-1, it is directly involved in the shift of cancer tissue, making it a rational approach for cancer therapy .

Action Environment

The action of HIF-1 inhibitor-4 is influenced by the hypoxic tumor microenvironment (HTM). HTM can trigger and promote metabolic alterations, oncogene activation, epithelial-mesenchymal transition, and drug resistance, all of which are hallmarks of aggressive cancer behavior . Therefore, the efficacy and stability of HIF-1 inhibitor-4 can be influenced by the level of hypoxia in the tumor environment .

属性

IUPAC Name |

N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBYPLMJZJZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5377999.png)

![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)

![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)

![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)

![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)

![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)

![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)